D-Ribose-d-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

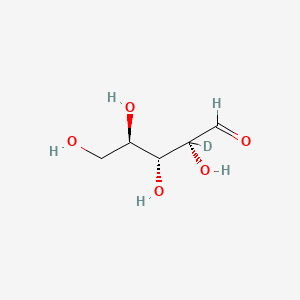

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.14 g/mol |

IUPAC Name |

(2R,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i3D |

InChI Key |

PYMYPHUHKUWMLA-YDRXQUNVSA-N |

Isomeric SMILES |

[2H][C@](C=O)([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Ribose-d-1 fundamental properties for metabolic studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental properties of D-Ribose-d-1, a deuterated stable isotope of D-ribose, and its application in metabolic studies. This document provides a comprehensive overview of its physical and chemical characteristics, its central role in the pentose phosphate pathway (PPP), and detailed methodologies for its use as a metabolic tracer.

Core Properties of D-Ribose and this compound

D-ribose is a naturally occurring five-carbon monosaccharide that serves as a fundamental building block for numerous essential biomolecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its deuterated form, this compound, where a deuterium atom replaces a hydrogen atom at the first carbon position, is a valuable tool for tracing metabolic pathways without altering the molecule's fundamental biochemical behavior.

The physical and chemical properties of D-Ribose and its deuterated analogue are summarized in the table below for easy comparison.

| Property | D-Ribose | This compound |

| Molecular Formula | C₅H₁₀O₅ | C₅H₉DO₅ |

| Molecular Weight | 150.13 g/mol | 151.14 g/mol [2][3] |

| Exact Mass | 150.052823 Da | 151.05910016 Da[2][3] |

| Appearance | White crystalline powder[4] | Not specified, assumed to be similar to D-Ribose |

| Melting Point | 88-92 °C[1][4] | Not specified, assumed to be similar to D-Ribose |

| Solubility | Soluble in water and methanol, slightly soluble in ethanol, insoluble in ether.[1][4] | Not specified, assumed to be similar to D-Ribose |

| Specific Rotation | -20.8° (c=4, H₂O)[4] | Not specified, assumed to be similar to D-Ribose |

| Isotopic Purity | Not Applicable | Typically >98% |

Metabolic Significance: The Pentose Phosphate Pathway

D-Ribose is a key player in cellular metabolism, primarily through its involvement in the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing two vital cellular components: NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.

Key Functions of the PPP:

-

NADPH Production: The oxidative phase of the PPP generates NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for protecting cells against oxidative stress.

-

Nucleotide Precursor Synthesis: The non-oxidative phase of the PPP produces ribose-5-phosphate, the precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[5][6]

Exogenously supplied D-ribose can be phosphorylated by the enzyme ribokinase to form ribose-5-phosphate, which then enters the non-oxidative branch of the PPP.[7] This allows researchers to specifically trace the metabolic fate of ribose and quantify the flux through the non-oxidative PPP and related pathways.

Below is a diagram illustrating the central role of D-Ribose in the Pentose Phosphate Pathway.

References

- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Role of D-Ribose in ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, driving a vast array of biological processes. The synthesis and regeneration of ATP are critical for cellular function and survival. D-Ribose, a naturally occurring pentose sugar, is a fundamental building block of ATP and other essential biomolecules, including RNA and DNA.[1] This technical guide provides an in-depth exploration of the pivotal role of D-Ribose in ATP synthesis, with a particular focus on its potential therapeutic applications in conditions characterized by impaired energy metabolism. We will delve into the core biochemical pathways, present quantitative data from key experimental studies, and provide detailed methodologies for the cited research.

The central role of D-Ribose in energy metabolism stems from its position as a precursor to phosphoribosyl pyrophosphate (PRPP), a key molecule in the de novo and salvage pathways of nucleotide synthesis.[2][3] Under normal physiological conditions, D-Ribose is synthesized from glucose via the pentose phosphate pathway (PPP). However, this pathway is slow and rate-limited, particularly in cardiac and skeletal muscle.[3][4] Consequently, in states of high energy demand or metabolic stress, such as ischemia or intense exercise, the availability of D-Ribose can become a limiting factor for ATP regeneration.[5] Supplemental D-Ribose can bypass the rate-limiting steps of the PPP, providing a readily available substrate for PRPP and subsequent ATP synthesis.[4][6][7][8]

This guide will examine the evidence supporting the role of D-Ribose in accelerating ATP recovery and improving cellular function in various experimental and clinical settings.

Biochemical Pathway of D-Ribose in ATP Synthesis

D-Ribose contributes to ATP synthesis primarily through its conversion to Ribose-5-Phosphate (R-5-P), which then enters the nucleotide synthesis pathways. The diagram below illustrates the central role of D-Ribose in bypassing the rate-limiting steps of the Pentose Phosphate Pathway to fuel ATP production.

Quantitative Data from Key Experimental Studies

The following tables summarize the quantitative findings from key studies investigating the effects of D-Ribose supplementation on ATP levels and functional outcomes.

Table 1: Effects of D-Ribose on Myocardial ATP Levels and Function

| Study | Model | Intervention | Outcome Measure | Result |

| Zimmer et al. (1984)[9] | Rat model of myocardial ischemia | Continuous IV infusion of D-Ribose post-ischemia | Cardiac ATP pool restoration time | 12 hours with D-Ribose vs. 72 hours in controls |

| Pliml et al. (1992)[8][10][11] | Patients with stable coronary artery disease | 60g/day oral D-Ribose for 3 days | Time to 1mm ST-segment depression during exercise | Significantly greater in the D-Ribose group (276s vs. 223s) |

| St. Cyr et al. (cited in[4]) | Chronic canine model of global myocardial ischemia | D-Ribose and adenine supplementation | ATP level recovery at 24 hours | 85% return in ATP levels vs. no recovery in controls |

Table 2: Effects of D-Ribose on Skeletal Muscle ATP and Performance

| Study | Population | Intervention | Outcome Measure | Result |

| Hellsten et al. (2004) | Healthy subjects after intense intermittent exercise | 200 mg/kg body weight D-Ribose 3x/day for 3 days | Muscle ATP levels at 72h post-exercise | Restored to pre-training levels with D-Ribose; remained lower in placebo group |

| Raue et al. (cited in[5][11]) | Healthy subjects | 20 g/day D-Ribose | Average power output during high-intensity exercise | Significant increase with D-Ribose supplementation |

| Van Gammeren et al. (cited in[5]) | Amateur bodybuilders | 10 g/day D-Ribose | Muscular power and total work performed | Significant increases with D-Ribose supplementation |

Table 3: Effects of D-Ribose in Fibromyalgia and Chronic Fatigue Syndrome

| Study | Population | Intervention | Outcome Measure | Result |

| Teitelbaum et al. (2006)[1][4][12] | 41 patients with Fibromyalgia and/or Chronic Fatigue Syndrome | 5g D-Ribose 3x/day for an average of 3 weeks | Visual Analog Scale (VAS) for energy, sleep, mental clarity, pain, and well-being | Significant improvement in all categories; 66% of patients experienced significant improvement |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key studies cited.

Myocardial Ischemia Studies

Zimmer et al. (1984): Rat Model of Myocardial Ischemia

-

Animal Model: Male Sprague-Dawley rats.

-

Ischemia Induction: A 15-minute period of myocardial ischemia was induced, though the specific surgical method is not detailed in the available abstract.

-

Intervention: Post-ischemia, a continuous intravenous infusion of D-Ribose was administered. The concentration and rate of infusion are not specified in the abstract.

-

ATP Measurement: Cardiac ATP pool was measured at various time points post-ischemia. The abstract does not specify the method of tissue extraction or ATP quantification.

-

Outcome: The time to normalization of the cardiac ATP pool was the primary endpoint.

Human Exercise Performance Studies

Hellsten et al. (2004): Intense Intermittent Exercise

-

Study Design: A randomized, double-blind, crossover study.

-

Participants: Eight healthy subjects.

-

Exercise Protocol: One week of intense intermittent cycling, consisting of 15 sets of 10-second all-out sprints performed twice daily.

-

Intervention: For three days following the training period, subjects received either D-Ribose (200 mg/kg body weight) or a placebo three times per day.

-

Muscle Biopsy: Muscle biopsy samples were obtained from the vastus lateralis muscle before the training period, and at 0, 5, 24, and 72 hours after the final training session. The percutaneous needle biopsy technique was likely used.

-

ATP Analysis: Muscle ATP content was analyzed, though the specific extraction and analytical methods (e.g., HPLC, bioluminescence assay) are not detailed in the available information.

-

Performance Testing: An exercise test was performed 72 hours after the last training session to assess mean and peak power output.

Clinical Studies

Teitelbaum et al. (2006): Fibromyalgia and Chronic Fatigue Syndrome

-

Study Design: An open-label, uncontrolled pilot study.

-

Participants: 41 patients with a diagnosis of fibromyalgia and/or chronic fatigue syndrome.

-

Intervention: Patients were administered 5 grams of D-Ribose three times a day for a total of 280 grams over an average of three weeks.

-

Outcome Measures: Patients completed questionnaires with discrete visual analog scales (VAS) for energy, sleep, mental clarity, pain intensity, and well-being, along with a global assessment, before and after the D-Ribose intervention.

-

Statistical Analysis: The changes in VAS scores and the global assessment were analyzed for statistical significance.

Visualization of Experimental Workflow

The following diagram illustrates a general experimental workflow for a study investigating the effects of D-Ribose on muscle ATP levels and performance.

Conclusion

The available evidence strongly supports the critical role of D-Ribose in ATP synthesis, particularly in tissues with high energy demands. By serving as a direct precursor for PRPP, supplemental D-Ribose can effectively bypass the rate-limiting pentose phosphate pathway, leading to accelerated repletion of cellular ATP pools following metabolic stress. The quantitative data from both preclinical and clinical studies demonstrate the potential of D-Ribose to improve myocardial function after ischemia, enhance skeletal muscle recovery after intense exercise, and alleviate symptoms in conditions like fibromyalgia and chronic fatigue syndrome, which are associated with impaired energy metabolism.

For researchers and drug development professionals, D-Ribose represents a promising therapeutic agent for a range of conditions characterized by cellular energy deficits. Further research, particularly in the form of large-scale, double-blind, placebo-controlled clinical trials, is warranted to fully elucidate its clinical efficacy and optimal dosing strategies. The detailed experimental protocols provided in this guide offer a foundation for designing future studies to build upon the existing body of evidence and translate the biochemical role of D-Ribose into tangible clinical benefits.

References

- 1. supersupps.com [supersupps.com]

- 2. researchgate.net [researchgate.net]

- 3. An efficient extraction method for quantitation of adenosine triphosphate in mammalian tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of D-ribose in chronic fatigue syndrome and fibromyalgia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of ATP [bio-protocol.org]

- 6. Potential Clinical Benefits of D-ribose in Ischemic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Ribose accelerates the repletion of the ATP pool during recovery from reversible ischemia of the rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ribose on exercise-induced ischaemia in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The use of D-ribose in chronic fatigue syndrome and fibromyalgia: a pilot study. | Semantic Scholar [semanticscholar.org]

Understanding the Metabolic Fate of D-Ribose-d-1 in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-ribose is a fundamental pentose sugar essential for the synthesis of nucleotides, nucleic acids, and numerous metabolic cofactors. Understanding its metabolic dynamics is critical for research in cancer, metabolic disorders, and cellular aging. Stable isotope tracing, utilizing molecules like D-Ribose-d-1 (D-ribose deuterated at the C1 position), offers a powerful method to delineate the precise pathways this sugar traverses within the cell. This technical guide outlines the expected metabolic fate of this compound in mammalian cells, provides a comprehensive framework of experimental protocols for its study, and presents illustrative quantitative data to guide researchers in designing and interpreting such experiments. While direct, published quantitative flux analyses using this compound are not extensively available, this document consolidates established principles of ribose metabolism and isotope tracing to serve as a foundational resource.

Principal Metabolic Pathways of D-Ribose

Upon entering a mammalian cell, typically via glucose transporters (GLUTs), exogenous D-ribose is rapidly phosphorylated by the enzyme ribokinase (RBKS) to form D-ribose-5-phosphate (R5P). This is a critical entry point into central carbon metabolism. From here, the R5P molecule, carrying the deuterium label from the original this compound on its C1 carbon, has two primary fates: incorporation into nucleotide synthesis pathways or isomerization into intermediates of the non-oxidative Pentose Phosphate Pathway (PPP).

Nucleotide Synthesis

R5P is a direct precursor for phosphoribosyl pyrophosphate (PRPP), synthesized by PRPP synthetase. PRPP is a key substrate for both the de novo and salvage pathways of nucleotide (purine and pyrimidine) biosynthesis. When this compound is used as a tracer, the deuterium label is incorporated into the ribose moiety of ribonucleotides (ATP, GTP, CTP, UTP) and subsequently into RNA. Through the action of ribonucleotide reductase (RNR), these ribonucleotides can be converted into deoxyribonucleotides, thereby carrying the label into the DNA as well.

Caption: this compound incorporation into nucleotide synthesis pathways.

Pentose Phosphate Pathway (Non-Oxidative Branch)

Alternatively, R5P-d-1 can be isomerized by Ribose-5-phosphate isomerase (RPI) to Ribulose-5-phosphate (Ru5P) or enter the core of the non-oxidative PPP. Through a series of reversible reactions catalyzed by transketolase (TKT) and transaldolase (TAL), the pentose phosphates are interconverted with glycolytic intermediates, namely Fructose-6-phosphate (F6P) and Glyceraldehyde-3-phosphate (G3P). The deuterium label from this compound is retained on the carbon backbone throughout these transformations and can subsequently be traced into glycolysis, the TCA cycle, and downstream biosynthetic pathways like fatty acid synthesis.

Caption: Entry of this compound into the non-oxidative Pentose Phosphate Pathway.

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical, yet plausible, quantitative data from a this compound tracing experiment in a rapidly proliferating mammalian cell line. This data illustrates how the deuterium label might be distributed among key metabolic pools over time. The values represent the percentage of the metabolite pool that contains at least one deuterium atom (M+1 enrichment).

Table 1: Illustrative Isotopic Enrichment in Central Carbon Metabolites

| Time Point | Ribose-5-Phosphate (%) | Fructose-6-Phosphate (%) | Lactate (%) | Citrate (%) |

|---|---|---|---|---|

| 1 hour | 85.2 | 15.6 | 12.3 | 5.1 |

| 4 hours | 92.5 | 38.1 | 33.7 | 14.8 |

| 12 hours | 94.1 | 55.4 | 50.2 | 26.3 |

| 24 hours | 95.0 | 58.3 | 53.1 | 29.9 |

Interpretation: This table shows the rapid labeling of the R5P pool, confirming efficient uptake and phosphorylation. The time-dependent increase of the label in F6P, Lactate, and Citrate demonstrates the flux from the non-oxidative PPP into glycolysis and the TCA cycle.

Table 2: Illustrative Isotopic Enrichment in Nucleotide-Related Pools

| Time Point | ATP (Ribose moiety) (%) | UTP (Ribose moiety) (%) | RNA (Ribose moiety) (%) | DNA (Deoxyribose moiety) (%) |

|---|---|---|---|---|

| 1 hour | 65.7 | 68.9 | 5.4 | < 1.0 |

| 4 hours | 88.3 | 90.1 | 20.8 | 3.7 |

| 12 hours | 93.5 | 94.6 | 51.2 | 11.5 |

| 24 hours | 95.1 | 95.8 | 75.3 | 22.8 |

Interpretation: This table highlights the significant diversion of labeled ribose into nucleotide pools, as shown by the high enrichment in ATP and UTP. The slower but substantial incorporation into RNA and DNA reflects the rates of transcription and replication, respectively, in the cell population.

Experimental Protocols

A robust experimental design is crucial for accurately tracing the metabolic fate of this compound. The following sections detail the key methodologies required.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa, A549) in 6-well plates at a density that ensures they reach approximately 70-80% confluency at the time of harvest. Culture in standard growth medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Tracer Medium Preparation: Prepare labeling medium using a base medium that lacks glucose and ribose (e.g., custom DMEM). Supplement this medium with dialyzed FBS (to remove endogenous small molecules) and the desired concentration of this compound (typically 1-10 mM). If studying ribose metabolism in the context of glucose, add the desired concentration of unlabeled glucose.

-

Labeling: At the start of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed this compound tracer medium.

-

Time Course: Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours). The zero time point represents cells harvested immediately after washing, before adding the tracer medium.

Metabolite and Nucleic Acid Extraction

-

Quenching: To halt all enzymatic activity instantly, aspirate the labeling medium and place the 6-well plate on a bed of dry ice.

-

Extraction Solvent Addition: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

-

Cell Lysis and Scraping: Place the plate on a rocker in a -20°C freezer for 15 minutes. Afterward, use a cell scraper to detach the cells into the methanol solution.

-

Collection: Transfer the entire cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

-

Nucleic Acid Isolation: The remaining pellet can be used to extract RNA and DNA using standard commercial kits (e.g., Trizol-based or column-based kits).

Sample Analysis by LC-MS/MS

-

Metabolite Analysis: Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute in an appropriate solvent (e.g., 50% methanol) for analysis. Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often employing HILIC or reversed-phase chromatography, to separate the metabolites. The mass spectrometer, preferably a high-resolution instrument like an Orbitrap or Q-TOF, is used to detect the mass of the metabolites and their isotopologues (M+1, M+2, etc.). The fractional enrichment is calculated by comparing the peak area of the labeled ion to the total area of all isotopologues for that metabolite.

-

Nucleic Acid Analysis: After isolating RNA/DNA, digest the polymers into individual nucleosides using a cocktail of enzymes (e.g., nuclease P1, alkaline phosphatase). Analyze the resulting nucleosides (adenosine, guanosine, etc.) by LC-MS/MS to determine the isotopic enrichment in the ribose or deoxyribose moiety.

Caption: Comprehensive experimental workflow for this compound metabolic tracing.

The Application of D-Ribose-d-1 in Elucidating the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for the synthesis of nucleotides, and the production of NADPH, a key reductant in anabolic processes and antioxidant defense. While isotopic labeling studies using glucose have been the cornerstone of PPP flux analysis, the direct administration of labeled pentoses, such as D-Ribose-d-1, offers a unique window into the non-oxidative branch of this pathway. This technical guide explores the application of this compound in studying the PPP, providing a comprehensive overview of its metabolic fate, experimental protocols for its use as a tracer, and methods for data analysis. Although direct quantitative flux analysis of the PPP using this compound is not yet widely documented, this guide consolidates related research to provide a foundational framework for researchers in this area.

Introduction: The Pentose Phosphate Pathway and the Role of D-Ribose

The Pentose Phosphate Pathway (PPP) is a cytosolic metabolic pathway that runs parallel to glycolysis.[1] It consists of two distinct phases:

-

The Oxidative Phase: This irreversible phase converts glucose-6-phosphate to ribulose-5-phosphate, generating two molecules of NADPH.

-

The Non-Oxidative Phase: This reversible phase allows for the interconversion of various pentose phosphates, including the critical precursor for nucleotide synthesis, ribose-5-phosphate (R-5-P).[1]

D-ribose, a five-carbon sugar, is a central component of this pathway. Exogenously supplied D-ribose can be readily taken up by cells and phosphorylated by the enzyme ribokinase to form ribose-5-phosphate (R-5-P).[2][3] This R-5-P can then enter the non-oxidative phase of the PPP, where it can be utilized for the synthesis of nucleotides and nucleic acids, or converted to glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[2][3]

The use of isotopically labeled D-ribose, specifically this compound (deuterium-labeled D-ribose), provides a powerful tool to trace the metabolic fate of exogenous ribose and to probe the dynamics of the non-oxidative PPP.

Metabolic Fate of Exogenous this compound

Upon entering the cell, this compound is phosphorylated to D-Ribose-5-phosphate-d-1. This labeled intermediate can then follow several metabolic routes within the non-oxidative PPP, as illustrated in the signaling pathway diagram below. The deuterium label allows for the tracking of the ribose moiety as it is converted into other sugar phosphates and ultimately into downstream products.

Quantitative Data Presentation

While direct quantitative data on PPP flux using this compound as a tracer is limited in publicly available literature, we can summarize relevant pharmacokinetic data from oral D-ribose administration and comparative PPP flux data from studies using labeled glucose.

Table 1: Pharmacokinetics of Oral D-Ribose Administration in Healthy Adults

| Parameter | 2.5 g Dose | 5.0 g Dose | 10.0 g Dose |

| Tmax (minutes) | 18 - 30 | 18 - 30 | 18 - 30 |

| Cmax | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| AUC | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| Urinary Excretion (% of dose) | 4.15 - 7.20 | 4.15 - 7.20 | 4.15 - 7.20 |

| Data summarized from a study on the pharmacokinetics of D-ribose.[4] |

Table 2: Representative Pentose Phosphate Pathway Flux Data (from Labeled Glucose Studies)

| Cell Type/Tissue | Condition | PPP Flux (% of Glycolysis) | Tracer Used | Reference |

| Hepatoma | - | Substantially increased vs. liver | [2,3-¹³C₂]glucose | [5] |

| Liver | Fed | More active vs. fasted | [2,3-¹³C₂]glucose | [5] |

| Heart | Fed | More active vs. fasted | [2,3-¹³C₂]glucose | [5] |

| Granulocytes | Phagocytic stimulation | Upregulated oxidative PPP | [1,2-¹³C]glucose, [U-¹³C]glucose, [4,5,6-¹³C]glucose | [6][7] |

Experimental Protocols

The following are generalized protocols for conducting a tracer study using this compound to investigate the PPP. These protocols are adapted from established methods for other isotopic tracers and should be optimized for specific experimental systems.

Experimental Workflow

The general workflow for a this compound tracer experiment is outlined below.

Cell Culture Protocol

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Tracer Introduction: Replace the normal growth medium with a medium containing a known concentration of this compound.

-

Time-Course Incubation: Incubate the cells for various time points to monitor the incorporation of the deuterium label into downstream metabolites.

-

Metabolic Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells in the quenching solution and collect the cell lysate. Separate the soluble metabolites from the protein pellet by centrifugation.

-

Sample Preparation for Analysis: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. The dried extract can then be reconstituted in a suitable solvent for either LC-MS/MS or NMR analysis.

Animal Study Protocol

-

Animal Acclimatization: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dosage should be determined based on previous pharmacokinetic studies.[4]

-

Time-Course Sampling: Collect blood and tissue samples at various time points post-administration.

-

Sample Processing: For blood, separate plasma or serum. For tissues, immediately freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., methanol/water mixture). Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

-

Sample Preparation for Analysis: Process the supernatant as described in the cell culture protocol.

Mass Spectrometry (MS) Analysis

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC), typically with a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.

-

Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect the mass-to-charge ratio (m/z) of the deuterated metabolites.

-

Data Analysis: Identify and quantify the deuterated isotopologues of PPP intermediates and downstream products. The level of deuterium incorporation provides information on the flux through the pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

-

NMR Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra. The deuterium label on D-ribose will lead to characteristic changes in the NMR spectrum, such as the disappearance of a proton signal and changes in the coupling patterns of adjacent protons.

-

Data Analysis: Identify and quantify the deuterated metabolites based on their unique spectral signatures.

Signaling Pathways and Logical Relationships

The entry of this compound into the non-oxidative PPP and its subsequent conversion to glycolytic intermediates involves a series of enzymatic reactions. The following diagram illustrates the key steps and their logical relationships.

Conclusion

The use of this compound as a metabolic tracer holds significant potential for dissecting the complexities of the non-oxidative pentose phosphate pathway. While direct applications for PPP flux analysis are still emerging, the foundational knowledge of D-ribose metabolism, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides a robust framework for future research. This technical guide offers researchers, scientists, and drug development professionals the necessary background and methodological considerations to design and execute informative studies utilizing this compound to investigate the crucial roles of the PPP in health and disease. Further research in this area is warranted to establish standardized protocols and generate quantitative flux data that will undoubtedly advance our understanding of cellular metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. D-ribose metabolic disorder and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of D-ribose pharmacokinetics, dose proportionality, food effect, and pharmacodynamics after oral solution administration in healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

Unraveling Glycosylation Dynamics: A Technical Guide to D-Ribose-d-1 Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Ribose-d-1 as a metabolic tracer for the quantitative and dynamic analysis of glycosylation. By leveraging the cell's own biosynthetic machinery, this stable isotope labeling approach offers a powerful tool to investigate the flux through glycosylation pathways, aiding in biomarker discovery, drug development, and a deeper understanding of the glycobiology of disease.

Introduction: The Rationale for this compound in Glycosylation Tracking

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders. The ability to track and quantify the dynamic changes in glycan biosynthesis is therefore of paramount importance in both basic research and therapeutic development.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a robust strategy for quantitative glycomics. While various isotopic tracers have been employed, this compound presents a unique opportunity to probe the pentose phosphate pathway (PPP) and its contribution to the synthesis of nucleotide sugars, the activated monosaccharide donors for all glycosylation reactions.

Key Distinction: Enzymatic Glycosylation vs. Non-Enzymatic Glycation

It is crucial to distinguish the focus of this guide from the well-documented role of D-ribose in non-enzymatic glycation. D-ribose is a highly reactive reducing sugar that can non-enzymatically modify proteins, leading to the formation of advanced glycation end products (AGEs), which are associated with cellular damage.[1][2][3] This guide, however, focuses on the use of isotopically labeled this compound as a metabolic precursor to trace the enzymatically controlled, template-independent process of glycosylation.

The Metabolic Basis: How this compound Traces Glycosylation

Exogenously supplied D-ribose is transported into the cell and phosphorylated to D-ribose-5-phosphate.[4][5] This intermediate is a central product of the pentose phosphate pathway and a key precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP). PRPP is essential for the de novo and salvage pathways of nucleotide biosynthesis, including the uridine, guanosine, and cytidine nucleotides that are subsequently activated to form nucleotide sugars (e.g., UDP-GlcNAc, GDP-Fuc, CMP-Neu5Ac).

By introducing this compound, the deuterium label is incorporated into the ribose moiety of these nucleotide sugars. Glycosyltransferases then utilize these labeled donor substrates to assemble glycans on glycoproteins and other glycoconjugates. The deuterium label can then be detected and quantified by mass spectrometry, providing a direct measure of the metabolic flux from ribose into the glycosylation machinery.

References

- 1. d-Ribose contributes to the glycation of serum protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition | PLOS One [journals.plos.org]

- 4. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of D-Ribose-d-1 in Cardiac Energy Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the role of D-Ribose-d-1 in cardiac energy metabolism. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the preclinical and clinical evidence supporting the use of D-ribose to enhance myocardial energetics, particularly in the context of ischemic heart disease and heart failure. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical metabolic pathways and experimental workflows.

Introduction: The Cardiac Energy Deficit and the Role of D-Ribose

The heart has a relentless demand for energy, primarily in the form of adenosine triphosphate (ATP), to sustain its continuous contractile function.[1][2] In pathological conditions such as myocardial ischemia and congestive heart failure (CHF), the heart muscle becomes "energy-starved" due to a significant drop in ATP levels.[3][4][5] This energy deficit impairs both systolic and diastolic function, contributing to the progression of heart disease.[2][4]

D-ribose, a naturally occurring five-carbon sugar, is a fundamental component of ATP.[6][7][8] Its supplementation has emerged as a promising metabolic therapy to replenish depleted myocardial ATP stores.[3][4] Unlike other energy substrates like glucose or fatty acids, D-ribose does not serve as a primary fuel for oxidative metabolism but rather provides the essential structural backbone for the synthesis of adenine nucleotides.[6][9]

The primary mechanism by which supplemental D-ribose enhances cardiac energy metabolism is by bypassing the rate-limiting step of the pentose phosphate pathway (PPP), which is the de novo synthesis of ribose-5-phosphate.[4][6][9][10] This pathway is often slow in cardiac tissue, limiting the speed at which ATP can be resynthesized after an ischemic insult.[2][8] By providing an exogenous source of ribose, D-ribose directly fuels the production of 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for the de novo and salvage pathways of ATP synthesis.[6][9][10][11] This accelerated ATP regeneration has been shown to improve diastolic function and overall cardiac performance in both preclinical and clinical settings.[4][5][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of D-ribose on cardiac energy metabolism and function.

Table 1: Preclinical Studies on D-Ribose Supplementation

| Animal Model | Ischemic Insult | D-Ribose Administration | Key Findings | Reference |

| Canine | 20 minutes of global myocardial ischemia | Intravenous infusion with adenine | 85% return in ATP levels by 24 hours (compared to no recovery in controls). | [5] |

| Canine | Global ischemia | D-ribose alone or with adenine | Significant enhancement in the recovery of ATP levels and improved diastolic compliance by 24 hours. | [13] |

| Rat (isolated, perfused working heart) | 15 minutes of ischemia followed by 15 minutes of reperfusion | D-ribose supplementation | Improved recovery in myocardial ATP levels and functional recovery post-ischemia. | [5][13] |

| Rat (isolated perfused heart) | 15 minutes of ischemia and 10-15 minutes of reflux | D-ribose treatment | ATP levels recovered to 89-96% of baseline, compared to 66-69% in the control group. | [6][14] |

| Rat (myocardial infarction model) | Coronary artery ligation | Supplemental D-ribose | Improvement in hemodynamic parameters (LVSP, dp/dtmax, RPP, LVEDP, cardiac output, stroke volume index) and stimulated adenine nucleotide biosynthesis within four days. | [4] |

Table 2: Clinical Studies on D-Ribose Supplementation

| Patient Population | Study Design | D-Ribose Dosage | Key Outcomes | Reference |

| 15 patients with chronic coronary artery disease and CHF | Prospective, double-blind, randomized, crossover | 5 grams, three times daily for 3 weeks | Enhanced atrial contribution to left ventricular filling (40±11% vs. 45±9%, P=0.02), smaller left atrial dimension (54±20 ml vs. 47±18 ml, P=0.02), shortened E wave deceleration (235±64 ms vs. 196±42 ms, P=0.002), and improved quality of life (417±118 vs. 467±128, P≤0.01). | [12] |

| 11 patients with NYHA class II-IV heart failure with preserved ejection fraction | Pilot study | 5 grams/dose for 6 weeks | Improvement in tissue Doppler velocity (E') in 64% of patients, which was maintained at 9 weeks. | [13][15] |

| Patients with stable coronary artery disease | - | - | Increased treadmill exercise time before the onset of angina and ischemic electrocardiographic changes. | [4] |

| Patients with severe coronary artery disease | - | 60 grams per day for 3 days | Improved myocardial tolerance to ischemia. | [8][16] |

| Patients with hibernating myocardium | Thallium-201 stress testing | - | D-ribose identified more reversible defects compared to control. | [4] |

Signaling Pathways and Metabolic Mechanisms

The metabolic pathways influenced by D-ribose are central to understanding its therapeutic potential. The following diagrams, generated using Graphviz, illustrate these key processes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of D-ribose in cardiac energy metabolism.

Preclinical Model: Myocardial Ischemia-Reperfusion in Rats

This protocol describes the induction of myocardial ischemia-reperfusion injury in a rat model to study the metabolic effects of D-ribose.

Protocol Steps:

-

Anesthesia and Preparation:

-

Anesthetize male Wistar rats (250-300g) with an intraperitoneal injection of ketamine (85 mg/kg) and xylazine (15 mg/kg).

-

Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Perform a tracheotomy and connect the animal to a small animal ventilator.

-

-

Surgical Procedure:

-

Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.

-

Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

-

Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

-

Induce regional ischemia by tightening the suture over a small piece of polyethylene tubing to occlude the artery. Ischemia is confirmed by the visible paling of the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).

-

-

Ischemia and Reperfusion:

-

Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).

-

Initiate reperfusion by releasing the snare. Reperfusion is confirmed by the return of color to the myocardium.

-

-

D-Ribose Administration:

-

D-ribose can be administered intravenously or orally at various time points before, during, or after the ischemic insult, depending on the study design.

-

-

Tissue Collection and Analysis:

-

At the end of the reperfusion period, excise the heart and rapidly freeze the ventricular tissue in liquid nitrogen for subsequent biochemical analysis, such as ATP measurement.

-

Measurement of Myocardial ATP Levels

This method provides a rapid and sensitive quantification of ATP.

Protocol Steps:

-

Sample Preparation:

-

Homogenize frozen myocardial tissue in a suitable ATP-releasing buffer (e.g., containing trichloroacetic acid or perchloric acid) on ice.

-

Centrifuge the homogenate to pellet the protein and other cellular debris.

-

Neutralize the supernatant containing the ATP extract.

-

-

Assay Procedure:

-

Use a commercial ATP bioluminescence assay kit.

-

Prepare a standard curve using known concentrations of ATP.

-

In a luminometer-compatible plate, add the sample extract or ATP standard.

-

Add the luciferase/luciferin reagent to each well.

-

Immediately measure the luminescence, which is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Calculate the ATP concentration in the samples by comparing their luminescence values to the standard curve.

-

Normalize the ATP concentration to the tissue weight or protein content.

-

HPLC provides a robust method for separating and quantifying adenine nucleotides (ATP, ADP, AMP).

Protocol Steps:

-

Sample Preparation:

-

Extract adenine nucleotides from frozen myocardial tissue using perchloric acid.

-

Neutralize the extract with potassium hydroxide and remove the potassium perchlorate precipitate by centrifugation.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ an isocratic or gradient mobile phase, typically containing a phosphate buffer and an ion-pairing agent like tetrabutylammonium phosphate, to achieve separation of ATP, ADP, and AMP.

-

-

Detection and Quantification:

-

Detect the nucleotides using a UV detector at 254 nm.

-

Quantify the concentration of each nucleotide by comparing the peak areas to those of known standards.

-

Calculate the adenylate energy charge (AEC) using the formula: AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]).

-

Clinical Assessment of Myocardial Viability

This technique assesses contractile reserve in dysfunctional myocardium as an indicator of viability.

Protocol Steps:

-

Baseline Imaging: Obtain baseline two-dimensional echocardiographic images of the heart at rest to assess regional and global left ventricular function.

-

Dobutamine Infusion:

-

Start an intravenous infusion of dobutamine at a low dose (e.g., 5 µg/kg/min).

-

Increase the infusion rate in stages (e.g., 10, 20, 30, and up to 40 µg/kg/min) every 3-5 minutes.

-

-

Monitoring and Imaging:

-

Continuously monitor the patient's ECG, blood pressure, and heart rate.

-

Acquire echocardiographic images at each stage of the infusion.

-

-

Endpoint: The test is terminated upon reaching the target heart rate (85% of the age-predicted maximum), development of significant symptoms or arrhythmias, or the observation of a clear ischemic response.

-

Interpretation: An improvement in the contractility of a dysfunctional myocardial segment at low-dose dobutamine is indicative of viable myocardium.

This nuclear imaging technique assesses myocardial perfusion and cell membrane integrity.

Protocol Steps:

-

Tracer Injection: Inject Thallium-201 intravenously at rest.

-

Initial Imaging: Perform initial single-photon emission computed tomography (SPECT) imaging shortly after the injection to assess myocardial perfusion.

-

Redistribution Imaging:

-

Acquire a second set of images 3-4 hours after the initial injection. Thallium will redistribute into viable myocardial cells with intact membrane function, even in areas of reduced initial perfusion.

-

Late redistribution imaging (8-24 hours) or reinjection of a small dose of thallium before the delayed imaging can further enhance the detection of viable myocardium.

-

-

Interpretation: Regions of the myocardium that show initial perfusion defects but demonstrate thallium uptake on the redistribution images are considered to contain viable, hibernating myocardium.

Conclusion and Future Directions

The preliminary investigations into this compound have provided compelling evidence for its role in enhancing cardiac energy metabolism. By directly fueling the synthesis of ATP, D-ribose offers a unique metabolic approach to support the energy-starved heart in ischemic conditions and heart failure. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to accelerate the recovery of myocardial ATP levels and improve cardiac function, particularly diastolic performance.

The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms and clinical utility of D-ribose. Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy and safety of D-ribose as a therapeutic agent for various cardiovascular diseases. Additionally, further mechanistic studies are warranted to explore the full spectrum of its effects on cardiomyocyte signaling and mitochondrial function. The continued exploration of D-ribose holds significant promise for the development of novel metabolic therapies for patients with heart disease.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Assessing viable myocardium with thallium-201 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Thallium scintigraphy for determining myocardial vitality. Evaluation of the "stunned and hibernating myocardium"] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Clinical assessment of myocardial hibernation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stress Echocardiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. sm.unife.it [sm.unife.it]

- 11. youtube.com [youtube.com]

- 12. droracle.ai [droracle.ai]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. helixchrom.com [helixchrom.com]

- 16. 5 Emerging Benefits of D-Ribose [healthline.com]

The Isotopic Edge: A Technical Guide to the Application of Deuterated Monosaccharides in Basic Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biological research, the ability to trace, quantify, and structurally define molecules is paramount. Deuterated monosaccharides, simple sugars in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (²H), have emerged as powerful and versatile tools. Their near-identical chemical reactivity to their protiated counterparts, combined with the distinct physical properties of deuterium, allows for non-invasive probing of complex biological systems. This technical guide provides an in-depth exploration of the core applications of deuterated monosaccharides in metabolic research, structural biology, and analytical sciences, offering detailed protocols and quantitative insights for the modern researcher.

Section 1: Illuminating Metabolism: Tracing Cellular Pathways

The most prominent application of deuterated monosaccharides lies in their use as tracers to elucidate metabolic pathways and quantify fluxes in real-time, both in vitro and in vivo.

Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that tracks the fate of deuterated substrates, most commonly [6,6'-²H₂]glucose or [1,2,3,4,5,6,6'-²H₇]glucose (glucose-d₇). This method offers a safe and robust alternative to radioactive tracers for visualizing metabolic activity. The low natural abundance of deuterium (~0.015%) and its favorable MR characteristics, such as short T₁ relaxation times, provide a high-sensitivity window to observe the uptake of the deuterated sugar and its conversion into downstream metabolites like lactate and glutamate/glutamine (Glx).

A key application of DMI is in cancer research to map the Warburg effect—the tendency for cancer cells to favor glycolysis over oxidative phosphorylation. By calculating the ratio of labeled lactate to labeled Glx (²H-Lac/²H-Glx), researchers can generate a map of glycolytic activity, providing high contrast between tumor and normal tissue.

Diagram 1: General Workflow for a Deuterium Metabolic Imaging (DMI) Study.

Tracing the Metabolic Fate of Deuterated Glucose

Using [6,6'-²H₂]glucose as a metabolic substrate allows researchers to trace the deuterium label as it flows through central carbon metabolism. In glycolysis, the deuterium on carbon 6 of glucose is transferred to the methyl group (C3) of pyruvate. This labeled pyruvate can then be converted to lactate, also labeled on its methyl group, or enter the mitochondria to be converted into acetyl-CoA. The labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, subsequently labeling metabolites like glutamate and glutamine (Glx).

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of D-Ribose-d-1 for Research Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of D-Ribose-d-1, a valuable isotopically labeled sugar for various research applications, including metabolic studies and as a tracer in drug development.

Introduction

D-Ribose, a fundamental pentose sugar, is a core component of RNA and essential for cellular energy metabolism.[1][2] The selective incorporation of a deuterium atom at the C-1 position (this compound) provides a stable, non-radioactive isotopic label. This allows researchers to trace the metabolic fate of ribose and molecules incorporating it through complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

This document outlines a robust two-step chemical synthesis of this compound from D-Ribose, followed by a detailed purification protocol to achieve high purity suitable for research purposes.

Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on the described protocols.

Table 1: Synthesis of D-Ribonolactone

| Parameter | Value |

| Starting Material | D-Ribose |

| Key Reagent | Bromine |

| Solvent | Water |

| Reaction Time | 5 days |

| Expected Yield | 85-95% |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | D-Ribonolactone |

| Key Reagent | Sodium borodeuteride (NaBD4) |

| Solvent | Ethanol |

| Reaction Time | 4 hours |

| Expected Yield | 70-85% |

Table 3: Purification of this compound

| Purification Step | Purity Achieved |

| Ion-Exchange Chromatography | >95% |

| Recrystallization | >99% |

Table 4: Characterization of this compound

| Analytical Method | Expected Result |

| HPLC (Purity) | Single peak, >99% purity |

| Mass Spectrometry (Isotopic Enrichment) | Molecular ion peak corresponding to this compound (m/z shift) |

| ¹H NMR (Structural Confirmation) | Absence or significant reduction of the C-1 proton signal |

| ²H NMR (Deuterium Incorporation) | Signal corresponding to the deuterium at the C-1 position |

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis involves two main steps: the oxidation of D-Ribose to D-Ribonolactone, followed by the stereoselective reduction of the lactone with a deuterium source to yield this compound.

Materials and Reagents:

-

D-Ribose

-

Bromine

-

Sodium carbonate

-

Sodium borodeuteride (NaBD4, ≥98% deuterium enrichment)

-

Anhydrous Ethanol

-

Dowex® 50W-X8 cation exchange resin

-

Deionized water

-

Ethyl acetate

-

Hexanes

Protocol 1.1: Synthesis of D-Ribonolactone

-

Dissolution: Dissolve 10 g of D-Ribose in 120 mL of deionized water in a flask equipped with a magnetic stirrer.

-

Oxidation: Slowly add 4 mL of bromine to the solution while stirring at room temperature.

-

Reaction: Seal the flask and stir the reaction mixture for 5 days at room temperature. The solution will gradually become acidic.

-

Neutralization: Carefully add sodium carbonate to the reaction mixture until the pH reaches 7 to neutralize the hydrobromic acid formed.

-

Work-up: Concentrate the neutralized solution under reduced pressure to obtain a syrup.

-

Purification: The crude D-Ribonolactone can be purified by crystallization from ethanol.

Protocol 1.2: Synthesis of this compound from D-Ribonolactone

-

Dissolution: Dissolve 5 g of D-Ribonolactone in 100 mL of anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add a solution of 1.5 g of sodium borodeuteride in 50 mL of anhydrous ethanol to the cooled D-Ribonolactone solution over 1 hour with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Quenching: Cool the reaction mixture back to 0°C and slowly add deionized water to quench the excess sodium borodeuteride.

-

Neutralization and Borate Removal: Neutralize the solution with a cation exchange resin (Dowex® 50W-X8, H+ form). Filter the resin and wash it with ethanol. The boric acid can be removed by repeated co-evaporation with methanol under reduced pressure.

-

Final Product: The resulting syrup is crude this compound.

Part 2: Purification of this compound

A combination of ion-exchange chromatography and recrystallization is used to purify the synthesized this compound.

Materials and Reagents:

-

Crude this compound

-

Dowex® 1-X8 anion exchange resin (acetate form)

-

Dowex® 50W-X8 cation exchange resin (H+ form)

-

Deionized water

-

Ethanol

-

Methanol

Protocol 2.1: Ion-Exchange Chromatography

-

Column Preparation: Prepare a mixed-bed ion-exchange column by packing a chromatography column with a 1:1 mixture of Dowex® 1-X8 (acetate form) and Dowex® 50W-X8 (H+ form) resins. Equilibrate the column with deionized water.[5]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and load it onto the column.

-

Elution: Elute the column with deionized water at a flow rate of 1-2 mL/min.[6]

-

Fraction Collection: Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or a refractive index detector.

-

Pooling and Concentration: Pool the fractions containing the pure product and concentrate them under reduced pressure to obtain a clear syrup.

Protocol 2.2: Recrystallization

-

Dissolution: Dissolve the purified this compound syrup in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.

Part 3: Analytical Characterization

The purity and identity of the final product should be confirmed using the following analytical techniques.

Protocol 3.1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Column: A carbohydrate analysis column, such as a Sugar-Pak™ I column.[7][8]

-

Flow Rate: 0.5 mL/min.

-

Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

-

Expected Result: A single major peak corresponding to D-Ribose.

Protocol 3.2: Mass Spectrometry (MS) for Isotopic Enrichment

-

Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Expected Result: The mass spectrum should show a molecular ion peak consistent with the molecular weight of this compound (C5H9DO5), which will be one mass unit higher than unlabeled D-Ribose.[10]

Protocol 3.3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

¹H NMR: Acquire a proton NMR spectrum in D₂O. The signal corresponding to the anomeric proton (H-1) should be significantly reduced or absent, confirming the incorporation of deuterium at the C-1 position.[11]

-

²H NMR: Acquire a deuterium NMR spectrum. A signal in the region corresponding to an aldehydic deuterium will confirm the presence and location of the deuterium label.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Purification and analysis workflow for this compound.

References

- 1. D-Ribose [webbook.nist.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. harvardapparatus.com [harvardapparatus.com]

- 6. CN102241706A - D-ribose purification and separation method - Google Patents [patents.google.com]

- 7. High Performance Liquid Chromatography Analysis of D-Ribose Content in Glucose Zymotic Fluid [cjcu.jlu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation behavior of glycated peptides derived from D-glucose, D-fructose and D-ribose in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for D-Ribose-d-1 Metabolic Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules within cellular metabolic pathways. D-Ribose-d-1, a deuterated isotopologue of D-ribose, serves as a valuable tracer for studying the pentose phosphate pathway (PPP), nucleotide biosynthesis, and other metabolic routes involving ribose.[1][2] By introducing a deuterium atom at the C-1 position, researchers can monitor the incorporation of the ribose moiety into various biomolecules using mass spectrometry. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate cellular metabolism. D-ribose is a naturally occurring monosaccharide that is a key component of essential biomolecules such as ATP, GTP, and RNA.[3]

Principle of this compound Metabolic Labeling

Exogenously supplied this compound is transported into the cell and subsequently phosphorylated by ribokinase to D-ribose-5-phosphate-d-1. This labeled intermediate then enters the cellular pool of pentose phosphates and can be utilized in several key metabolic pathways. The primary fate of D-ribose-5-phosphate is its conversion to phosphoribosyl pyrophosphate (PRPP), a crucial precursor for the de novo and salvage pathways of nucleotide synthesis.[4][5] Consequently, the deuterium label will be incorporated into newly synthesized ribonucleotides (ATP, GTP, CTP, UTP) and deoxyribonucleotides (dATP, dGTP, dCTP, dTTP), and subsequently into RNA and DNA. The extent of deuterium incorporation provides a quantitative measure of the flux through these pathways.

Applications

-

Studying Nucleotide Metabolism: Quantifying the rate of de novo and salvage pathway nucleotide synthesis in various cell types and under different experimental conditions.

-

Investigating the Pentose Phosphate Pathway (PPP): Tracing the flow of ribose through the non-oxidative branch of the PPP.[6]

-

Drug Discovery and Development: Assessing the impact of therapeutic agents on nucleotide metabolism and related pathways.

-

Understanding Disease Metabolism: Investigating alterations in ribose and nucleotide metabolism in diseases such as cancer and metabolic disorders.

Experimental Protocols

I. Cell Culture and Labeling

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, SH-SY5Y)[7]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

6-well or 10 cm cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight in a humidified incubator.[8]

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium (e.g., glucose-free DMEM if co-labeling with a glucose isotope) with dialyzed FBS and a final concentration of this compound. The optimal concentration of this compound should be determined empirically, but a starting range of 1-10 mM is recommended. For some applications, concentrations up to 50 mM have been used, though potential effects on cell viability should be assessed.[7]

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a specific duration. The labeling time will depend on the metabolic pathway of interest and can range from a few minutes for rapid pathways like glycolysis to several hours (e.g., 6, 12, or 24 hours) for nucleotide synthesis to reach a steady state.[8] A time-course experiment is recommended to determine the optimal labeling period.

-

II. Metabolite Extraction

This protocol is adapted from standard procedures for extracting polar metabolites from adherent mammalian cells.[8][9][10]

Materials:

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol (LC-MS grade) in water

-

Cell scraper

-

Dry ice

-

Microcentrifuge tubes

-

Centrifuge (refrigerated to 4°C)

Procedure:

-

Quenching Metabolism:

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled ribose.

-

Place the culture plate on a bed of dry ice to rapidly quench metabolic activity.[8]

-

-

Extraction:

-

Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate sizes).[8]

-

Incubate the plates on dry ice for 15 minutes to ensure complete cell lysis and protein precipitation.

-

Using a cell scraper, scrape the cells in the cold methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Sample Clarification:

-

Vortex the tubes briefly.

-

Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]

-

-

Sample Collection:

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

The samples can be stored at -80°C until analysis.

-

III. Sample Analysis by Mass Spectrometry

The extracted metabolites are typically analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS, GC-MS) to identify and quantify the incorporation of deuterium into various metabolites.

General Workflow:

-

Chromatographic Separation: Metabolites are separated using an appropriate chromatography method, such as liquid chromatography (LC) or gas chromatography (GC).

-

Mass Spectrometric Analysis: The separated metabolites are introduced into a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ions.

-

Data Analysis: The mass spectra are analyzed to determine the isotopic distribution for each metabolite of interest. The presence of a peak at M+1 (relative to the unlabeled metabolite) indicates the incorporation of one deuterium atom from this compound. The percentage of the labeled form relative to the total pool of the metabolite can then be calculated.

Data Presentation

The quantitative data from a this compound metabolic labeling experiment should be presented in a clear and structured format. The following tables provide examples of how to summarize the results.

Table 1: Experimental Parameters

| Parameter | Value |

| Cell Line | HEK293T |

| Seeding Density | 5 x 10⁵ cells/well |

| Labeling Medium | DMEM + 10% Dialyzed FBS |

| This compound Concentration | 5 mM |

| Labeling Time | 12 hours |

| Replicates | n = 3 |

Table 2: Representative Quantitative Data of this compound Incorporation into Nucleotides

| Metabolite | Unlabeled (M+0) % | Labeled (M+1) % | Total Ion Count (Arbitrary Units) |

| ATP | 55.3 ± 2.1 | 44.7 ± 2.1 | 1.2 x 10⁷ |

| GTP | 60.1 ± 3.5 | 39.9 ± 3.5 | 8.5 x 10⁶ |

| UTP | 52.8 ± 1.9 | 47.2 ± 1.9 | 9.8 x 10⁶ |

| CTP | 58.4 ± 2.8 | 41.6 ± 2.8 | 7.1 x 10⁶ |

Data are presented as mean ± standard deviation.

Mandatory Visualization

Caption: Metabolic fate of this compound in the cell.

Caption: Experimental workflow for this compound labeling.

References

- 1. mdpi.com [mdpi.com]

- 2. Ribose - Wikipedia [en.wikipedia.org]

- 3. blog.cytoplan.co.uk [blog.cytoplan.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. D-Ribose Induces Cellular Protein Glycation and Impairs Mouse Spatial Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 9. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Application Notes & Protocols for Detecting D-Ribose-d-1 Labeled Metabolites using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for tracing the metabolic fate of D-Ribose-d-1, a stable isotope-labeled sugar, through various metabolic pathways using mass spectrometry. The protocols outlined below are designed to guide researchers in quantifying the incorporation of the deuterium label into downstream metabolites, enabling the study of metabolic flux and pathway dynamics.

Introduction

D-Ribose is a central carbohydrate in cellular metabolism, forming the backbone of RNA and serving as a key intermediate in the pentose phosphate pathway (PPP). Stable isotope labeling with this compound, where a deuterium atom replaces a hydrogen atom at the C1 position, allows for the precise tracking of its metabolic conversion into various biomolecules. Mass spectrometry, with its high sensitivity and specificity, is the ideal analytical technique for detecting and quantifying these labeled metabolites within complex biological samples. These methods are crucial for understanding disease mechanisms, identifying drug targets, and assessing the efficacy of therapeutic interventions.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol describes the in vitro labeling of cultured cells with this compound.

Materials:

-

Mammalian cell line of interest (e.g., A549, HEK293)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (isotopic purity >98%)

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

6-well or 10 cm cell culture plates

-

Liquid nitrogen

Procedure:

-

Seed cells in culture plates at a density that will result in approximately 80% confluency at the time of harvesting.

-

Culture cells in standard complete medium for 24-48 hours.

-

Prepare the labeling medium by supplementing glucose-free medium with this compound at a final concentration of 5-10 mM. The exact concentration may need to be optimized depending on the cell line and experimental goals.

-

Aspirate the standard culture medium from the cells and wash the cell monolayer twice with pre-warmed PBS to remove any residual unlabeled glucose and ribose.

-

Add the prepared this compound labeling medium to the cells.

-

Incubate the cells for a specific duration (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled ribose.

-

Following the incubation period, proceed immediately to the metabolite extraction protocol.

Metabolite Extraction from Adherent Cells

This protocol details the quenching of metabolism and extraction of intracellular metabolites.[1]

Materials:

-

Ice-cold 80% Methanol (HPLC grade)

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 13,000 rpm at 4°C

Procedure:

-

Aspirate the labeling medium from the culture plate.

-

Quickly wash the cells with ice-cold PBS to remove extracellular metabolites.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish). This step serves to quench all enzymatic activity.[1]

-

Place the dish on ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cellular debris and proteins.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

The metabolite extract can be stored at -80°C until analysis.

LC-MS/MS Analysis

This section provides a general framework for the analysis of this compound labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example for Polar Metabolites):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like sugar phosphates.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high to low organic content (e.g., 95% B to 40% B over 15 minutes).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phosphorylated intermediates.

-

Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for both the unlabeled (M+0) and labeled (M+1) versions of the metabolites of interest need to be determined. The d-1 label will result in a +1 Da shift in the mass of the precursor and any fragment ions containing the C1 of ribose.

-

High-Resolution MS: For untargeted analysis, full scan data can be acquired to detect all labeled species. The high mass accuracy allows for the confident identification of labeled compounds based on their exact mass.

Data Presentation

Quantitative data from metabolic labeling experiments should be presented in a clear and organized manner to facilitate comparison between different conditions.

Table 1: Relative Abundance of this compound Labeled Metabolites in the Pentose Phosphate Pathway.

| Metabolite | Unlabeled (M+0) Peak Area | Labeled (M+1) Peak Area | % Labeled | Fold Change vs. Control |

| Ribose-5-phosphate | 1.2E+07 | 8.5E+06 | 41.5% | 1.0 |

| Ribulose-5-phosphate | 9.8E+06 | 6.2E+06 | 38.8% | 0.9 |

| Xylulose-5-phosphate | 7.5E+06 | 4.1E+06 | 35.3% | 0.8 |

| Sedoheptulose-7-phosphate | 4.3E+06 | 1.9E+06 | 30.6% | 0.7 |

| Erythrose-4-phosphate | 3.1E+06 | 1.1E+06 | 26.2% | 0.6 |

| Fructose-6-phosphate | 1.5E+07 | 5.5E+06 | 26.8% | 1.2 |

| Glyceraldehyde-3-phosphate | 1.1E+07 | 3.8E+06 | 25.7% | 1.1 |

Table 2: Mass Transitions for Targeted MRM Analysis of Key Metabolites.

| Metabolite | Precursor Ion (Unlabeled) | Product Ion (Unlabeled) | Precursor Ion (this compound Labeled) | Product Ion (this compound Labeled) |

| Ribose-5-phosphate | 229.01 | 96.96 | 230.01 | 96.96 / 97.96 |

| PRPP | 388.98 | 78.96 | 389.98 | 78.96 / 79.96 |

| ATP | 505.99 | 134.05 | 506.99 | 134.05 / 135.05 |

| UTP | 482.98 | 78.96 | 483.98 | 78.96 / 79.96 |

| GTP | 521.98 | 150.02 | 522.98 | 150.02 / 151.02* |

*Note: The exact product ion will depend on the fragmentation pattern and whether the deuterium label is retained in the fragment.

Visualizations

References

Application Notes & Protocols: D-Ribose-d-1 as a Tracer for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction